[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is a synthetic organic compound primarily investigated for its potential as a pharmaceutical agent, specifically as a lysophosphatidic acid (LPA) receptor antagonist. [ [], [], [] ] LPA is a naturally occurring phospholipid that plays a crucial role in various physiological processes, including cell proliferation, migration, and inflammation. [1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol belongs to a class of compounds known as heteroarotinoids, which are synthetic analogs of retinoic acid, a vitamin A derivative involved in cell growth and differentiation. [ [] ] This compound has been studied for its potential in treating various conditions related to LPA signaling, such as cancer, fibrosis, and inflammatory disorders.
Several synthetic routes have been explored for the preparation of [1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol. One approach involves a multistep synthesis starting with commercially available 4,4-dimethylchroman. [ [] ] The key steps include acetylation of 4,4-dimethylchroman using radiolabelled acetyl chloride (H3C¹⁴C(O)Cl), followed by reduction with lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol. Subsequent phosphorylation with triphenylphosphine hydrobromide in methanol leads to the formation of the corresponding phosphonium salt. The final step involves a Wittig reaction with radiolabelled ethyl 4-formylbenzoate (C2H5O2¹⁴C-C6H4-CHO) to produce the desired compound.
Another synthetic route utilizes a similar strategy but involves the use of Ki16425 as a starting material. [ [], [] ] Ki16425 is a commercially available LPA receptor antagonist structurally related to [1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol. Modifications of the Ki16425 structure through various chemical transformations, such as esterification, reduction, and alkylation, can yield the desired compound.
[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol acts as a noncompetitive allosteric antagonist of LPA receptors, specifically LPA1 and LPA3 subtypes. [ [], [], [] ] It binds to an allosteric site on the receptor distinct from the LPA binding site, inducing conformational changes that inhibit LPA binding and downstream signaling.
CAS No.: 37209-30-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: